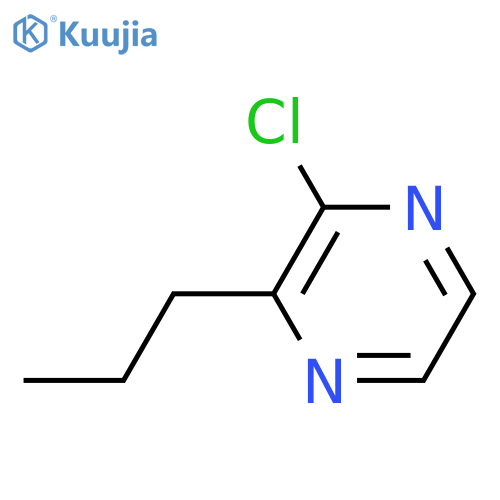Cas no 85093-85-2 (2-chloro-3-propylpyrazine)

2-chloro-3-propylpyrazine structure
商品名:2-chloro-3-propylpyrazine
CAS番号:85093-85-2
MF:C7H9ClN2
メガワット:156.612760305405
MDL:MFCD22396806
CID:3516863
PubChem ID:12826354
2-chloro-3-propylpyrazine 化学的及び物理的性質
名前と識別子
-
- PYRAZINE, 2-CHLORO-3-PROPYL-
- 2-chloro-3-propylpyrazine
- 3-chloro-2-propyl-pyrazine
- EN300-307239
- Z1504680268
- SCHEMBL5114086
- G42420
- AKOS026731066
- 85093-85-2
- 855-161-7
- QWXNQYXBZDNOSP-UHFFFAOYSA-N
-
- MDL: MFCD22396806
- インチ: InChI=1S/C7H9ClN2/c1-2-3-6-7(8)10-5-4-9-6/h4-5H,2-3H2,1H3
- InChIKey: QWXNQYXBZDNOSP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 156.0454260g/mol
- どういたいしつりょう: 156.0454260g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 97.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 25.8Ų
2-chloro-3-propylpyrazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-307239-0.5g |
2-chloro-3-propylpyrazine |
85093-85-2 | 95% | 0.5g |
$331.0 | 2023-09-05 | |
| A2B Chem LLC | AW01631-100mg |
2-Chloro-3-propylpyrazine |
85093-85-2 | 95% | 100mg |
$166.00 | 2024-04-19 | |
| 1PlusChem | 1P01B7EN-2.5g |
2-chloro-3-propylpyrazine |
85093-85-2 | 95% | 2.5g |
$999.00 | 2025-03-19 | |
| A2B Chem LLC | AW01631-5g |
2-Chloro-3-propylpyrazine |
85093-85-2 | 95% | 5g |
$1383.00 | 2024-04-19 | |
| 1PlusChem | 1P01B7EN-10g |
2-chloro-3-propylpyrazine |
85093-85-2 | 95% | 10g |
$2411.00 | 2024-04-21 | |
| A2B Chem LLC | AW01631-10g |
2-Chloro-3-propylpyrazine |
85093-85-2 | 95% | 10g |
$2035.00 | 2024-04-19 | |
| A2B Chem LLC | AW01631-250mg |
2-Chloro-3-propylpyrazine |
85093-85-2 | 95% | 250mg |
$223.00 | 2024-04-19 | |
| Enamine | EN300-307239-2.5g |
2-chloro-3-propylpyrazine |
85093-85-2 | 95% | 2.5g |
$867.0 | 2023-09-05 | |
| Enamine | EN300-307239-0.05g |
2-chloro-3-propylpyrazine |
85093-85-2 | 95% | 0.05g |
$84.0 | 2023-09-05 | |
| Ambeed | A864316-1g |
2-Chloro-3-propylpyrazine |
85093-85-2 | 95% | 1g |
$433.0 | 2024-04-17 |
2-chloro-3-propylpyrazine 関連文献
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
85093-85-2 (2-chloro-3-propylpyrazine) 関連製品
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
推奨される供給者
Amadis Chemical Company Limited
(CAS:85093-85-2)2-chloro-3-propylpyrazine

清らかである:99%
はかる:1g
価格 ($):390.0